![molecular formula C22H26N2O4 B249995 2-(2-isopropylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B249995.png)
2-(2-isopropylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
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Overview
Description
2-(2-isopropylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound A" and is synthesized using a specific method.
Mechanism of Action
Compound A works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, Compound A reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Compound A has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kappa B), a transcription factor that plays a key role in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using Compound A in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that it is not readily available commercially and must be synthesized in the lab.
Future Directions
There are several directions for future research on Compound A. One area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another area of research is the investigation of the potential applications of Compound A in the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Compound A and its mechanism of action.
Synthesis Methods
Compound A is synthesized using a specific method that involves the reaction of 2-isopropylphenol with N-(3-bromo-4-morpholinyl) phthalimide in the presence of a base. The resulting product is then treated with N-(3-aminophenyl)acetamide to yield Compound A. This synthesis method has been optimized to yield high purity and high yield of Compound A.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)19-8-3-4-9-20(19)28-15-21(25)23-18-7-5-6-17(14-18)22(26)24-10-12-27-13-11-24/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,25) |
InChI Key |
IMOXVHPZVUKKAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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